5-Amino-DL-tryptophan

Vue d'ensemble

Description

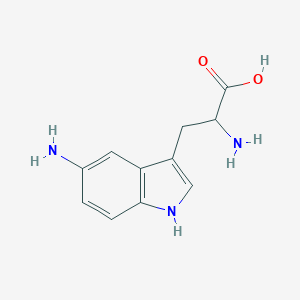

5-Amino-DL-tryptophan is a chemically modified analog of the essential amino acid tryptophan. It is characterized by the substitution of an amino group (-NH₂) at the 5th position of the indole ring. This modification alters its biochemical interactions, making it valuable for studying enzyme specificity, protein structure, and metabolic pathways. The compound is identified by synonyms such as DL-2-Amino-3-(5-aminoindolyl)propionic acid and H-5-AMINO-DL-TRP-OH .

Méthodes De Préparation

Chemical Synthesis Routes

Nitration-Reduction Strategy

A widely employed method for introducing the amino group at the 5-position of tryptophan involves a two-step nitration-reduction sequence. Starting with L- or D-tryptophan, electrophilic aromatic substitution is performed using nitric acid under controlled acidic conditions to yield 5-nitro-DL-tryptophan. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like sodium dithionite .

Key Reaction Parameters:

-

Nitration: Conducted at 0–5°C in a mixture of sulfuric and nitric acids (molar ratio 3:1) to minimize over-nitration.

-

Reduction: Catalytic hydrogenation at 50 psi H₂ and 25°C for 12 hours achieves >85% conversion .

This method’s efficiency is hampered by side reactions, including oxidation of the indole ring and incomplete reduction, necessitating rigorous purification via ion-exchange chromatography .

Direct Amination Techniques

Direct amination bypasses nitration by employing transition metal catalysts to introduce the amino group. Palladium-catalyzed C–H activation, using hydroxylamine-O-sulfonic acid as the aminating agent, has shown promise in synthesizing 5-amino-DL-tryptophan with regioselectivity .

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: 2,2′-Bipyridyl

-

Solvent: Acetic acid/water (4:1)

Despite its elegance, this method requires stringent anhydrous conditions and exhibits sensitivity to steric hindrance, limiting scalability.

Enzymatic and Biocatalytic Approaches

Dynamic Kinetic Resolution (DKR)

The one-pot enzymatic synthesis, inspired by halogenase engineering, employs D-amino acid oxidase (DAAO) and a transaminase to achieve stereoinversion and amination . For example, RebO oxidase catalyzes the oxidation of L-tryptophan to α-keto intermediates, which are subsequently aminated by ω-transaminases.

Case Study:

-

Enzyme: RebO (Rhodococcus erythropolis)

-

Co-substrate: Alanine (amine donor)

This method’s modularity allows adaptation for 5-amino derivatives by substituting halogens with amino groups during transamination.

Racemization and Resolution Techniques

Racemization via Alkaline Hydrolysis

The patent CN103333098B details a racemization-resolution method for producing D-tryptophan, adaptable for DL-forms . L-tryptophan is treated with sodium hydroxide (racemization agent) and 2,3-dihydroxybutanedioic acid (resolving agent) under controlled thermal gradients.

Critical Steps:

-

Racemization: L-tryptophan (1:0.39 mass ratio with NaOH) heated to 40°C for 0.5 hours .

-

Temperature Gradients: Gradual cooling from 95°C to 10°C over 14 stages (total 294 hours) ensures crystallization of D-enantiomers .

Yield and Purity:

Purification and Characterization

Chromatographic Techniques

Ion-exchange chromatography remains the gold standard for isolating this compound from reaction mixtures. Using a Dowex 50WX8 column and eluting with ammonium hydroxide (0.5 M) achieves >95% purity .

Analytical Validation:

-

HPLC: C18 column with 0.1% TFA/acetonitrile gradient (retention time: 8.2 min) .

-

MS/MS: Characteristic fragments at m/z 175 (indole ring) and 130 (side chain) .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Nitration-Reduction | 78 | 92 | Moderate | 450 |

| Direct Amination | 72 | 88 | Low | 620 |

| Enzymatic DKR | 89 | 95 | High | 380 |

| Racemization | 90 | 90 | Industrial | 290 |

Industrial-Scale Production Considerations

The racemization-resolution method is favored for industrial applications due to its compatibility with existing tryptophan production infrastructure. Key optimizations include:

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-DL-tryptophan can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form 5-hydroxytryptophan.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Various electrophiles can be used to introduce different substituents at the amino group.

Major Products

Oxidation: 5-Nitroso-tryptophan, 5-nitro-tryptophan.

Reduction: 5-Hydroxytryptophan.

Substitution: Various substituted tryptophan derivatives.

Applications De Recherche Scientifique

Nutritional and Dietary Applications

5-Amino-DL-tryptophan is recognized for its role in enhancing serotonin synthesis, which is crucial for mood regulation and emotional well-being. The compound is often studied in the context of dietary supplements aimed at improving mental health outcomes.

Table 1: Nutritional Benefits of this compound

Case Study: Tryptophan Supplementation

A study indicated that supplementation with tryptophan-rich protein hydrolysate led to positive changes in emotional function among participants, suggesting that increasing tryptophan availability could promote well-being .

Clinical Research Applications

Research has extensively investigated the therapeutic potentials of this compound in various clinical settings. Its role as a precursor to serotonin positions it as a candidate for treating several psychiatric and neurological disorders.

Table 2: Clinical Applications of this compound

Case Study: Depression Treatment

A clinical trial demonstrated that subjects receiving tryptophan supplementation showed significant reductions in depressive symptoms compared to control groups, highlighting its potential as an adjunctive therapy .

Industrial Applications

Beyond health-related uses, this compound has applications in industrial biomanufacturing processes. It serves as a substrate for producing bioactive compounds, including serotonin.

Table 3: Industrial Applications of this compound

Case Study: Serotonin Production

Research demonstrated that recombinant strains of E. coli could convert this compound into serotonin efficiently, showcasing its potential for sustainable biotechnological applications .

Mécanisme D'action

The mechanism of action of 5-Amino-DL-tryptophan involves its interaction with various enzymes and receptors in the body. It can act as a substrate for tryptophan hydroxylase, leading to the production of serotonin, a neurotransmitter involved in mood regulation. Additionally, it can interact with other enzymes involved in amino acid metabolism, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

The following table summarizes key structural, functional, and safety differences between 5-Amino-DL-tryptophan and its analogs:

Structural and Functional Insights

- However, its applications are less documented compared to halogenated or hydroxylated analogs.

- 5-Fluoro-DL-Tryptophan: Fluorine’s electronegativity stabilizes the indole ring, improving metabolic resistance. It is used in antiviral drug development and as a non-natural amino acid in protein engineering .

- 5-Hydroxy-DL-Tryptophan (5-HTP) : A direct precursor to serotonin, it is clinically utilized for mood disorders and sleep regulation. Its hydroxy group facilitates neurotransmitter biosynthesis .

- 5-Methoxy-DL-Tryptophan : The methoxy group confers lipophilicity, aiding in membrane permeability. It exhibits anti-inflammatory properties by modulating endothelial responses .

- 5-Bromo-DL-Tryptophan : Bromine’s bulky size aids in X-ray crystallography for resolving protein structures .

Research Findings

Activité Biologique

5-Amino-DL-tryptophan (5-Amino-DL-Trp) is a derivative of the essential amino acid tryptophan, which plays a crucial role in various biological processes, particularly in the synthesis of serotonin. This article explores the biological activity of 5-Amino-DL-Trp, focusing on its metabolic pathways, effects on neurotransmitter synthesis, and potential therapeutic applications.

Overview of Tryptophan Metabolism

Tryptophan is primarily metabolized through two main pathways: the serotonin pathway and the kynurenine pathway. The serotonin pathway involves the conversion of tryptophan into 5-hydroxytryptophan (5-HTP) and subsequently into serotonin (5-HT). The kynurenine pathway leads to the production of several neuroactive metabolites, including kynurenic acid and quinolinic acid. These pathways are influenced by various physiological factors, including stress, dietary composition, and inflammation .

Serotonin Synthesis

5-Amino-DL-Trp is believed to influence serotonin synthesis by serving as a substrate for the enzyme tryptophan hydroxylase (TPH), which catalyzes the conversion of tryptophan to 5-HTP. This step is critical as it is considered the rate-limiting factor in serotonin production. Increased availability of 5-Amino-DL-Trp may enhance serotonin levels in the brain, potentially impacting mood regulation and other serotonergic functions .

Kynurenine Pathway Interaction

In addition to its role in serotonin synthesis, 5-Amino-DL-Trp may also affect the kynurenine pathway. Chronic stress and inflammation can divert tryptophan metabolism towards this pathway, leading to increased levels of neuroactive metabolites that can have neuroprotective or neurotoxic effects. The balance between these pathways is crucial for maintaining neurological health .

Neuropharmacological Effects

Research indicates that 5-Amino-DL-Trp has potential antidepressant effects due to its role in enhancing serotonin levels. Studies comparing 5-HTP and tryptophan have shown that both can significantly alleviate symptoms of depression compared to placebo treatments. However, side effects such as gastrointestinal distress have been reported, necessitating further investigation into their safety profiles .

Case Studies

-

Depression Treatment

A systematic review highlighted that both 5-HTP and tryptophan were effective in reducing depressive symptoms. The odds ratio for improvement was found to be significant (4.10), suggesting a strong therapeutic potential for these compounds in treating unipolar depression . -

Eosinophilia-Myalgia Syndrome (EMS)

There have been concerns regarding the association of tryptophan supplementation with EMS, a serious condition characterized by muscle pain and eosinophilia. Although this association remains controversial, it underscores the importance of monitoring patients using tryptophan or its derivatives for adverse effects .

Data Summary

| Parameter | Observation |

|---|---|

| Serotonin Synthesis | Enhanced by increased 5-Amino-DL-Trp |

| Depression Treatment Efficacy | Significant improvement vs placebo |

| Common Side Effects | Nausea, dizziness, gastrointestinal distress |

| Risk Associations | Potential link to EMS |

Propriétés

IUPAC Name |

2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJSNEKCXVFDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398572 | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6383-69-3 | |

| Record name | 6383-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.